Antibacterial Activity Against S. aureus: Direct Comparison of 6-Bromo vs. 6-Chloro Derivatives
A direct comparative study of 2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one derivatives revealed that the 6-bromo-substituted analog (Compound 2) demonstrated significantly superior antibacterial activity against Staphylococcus aureus compared to its 6-chloro-substituted counterpart (Compound 3). The minimal inhibitory concentration (MIC) for the bromo derivative was 50 μg/mL, whereas the chloro derivative required a higher concentration of 100 μg/mL to achieve inhibition [1]. This represents a two-fold increase in potency for the 6-bromo analog under identical broth microdilution assay conditions [1].
| Evidence Dimension | Antibacterial activity (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 2-ferrocenyl-6-bromo-2,3-dihydroquinolin-4(1H)-one: MIC = 50 μg/mL |
| Comparator Or Baseline | 2-ferrocenyl-6-chloro-2,3-dihydroquinolin-4(1H)-one: MIC = 100 μg/mL |
| Quantified Difference | 2-fold lower MIC (more potent) for the 6-Br derivative relative to the 6-Cl derivative |
| Conditions | Broth microdilution method against Staphylococcus aureus [1] |
Why This Matters
For teams designing antimicrobial SAR libraries, the bromo substituent at C-6 provides measurably superior potency in a Gram-positive pathogen model compared to the isosteric chloro substituent, making it the preferred starting scaffold when halogen-directed potency optimization is the primary goal.
- [1] A. Pejović, I. Damljanović, D. Stevanović, M. Vukicevic, S. Novaković, G. Bogdanović, N. Radulovic, and R. Vukićević. Antimicrobial ferrocene containing quinolinones: Synthesis, spectral, electrochemical and structural characterization of 2-ferrocenyl-2,3-dihydroquinolin-4(1H)-one and its 6-chloro and 6-bromo derivatives. Polyhedron, 2012, 31(1), 789-795. DOI: 10.1016/j.poly.2011.11.006. View Source
